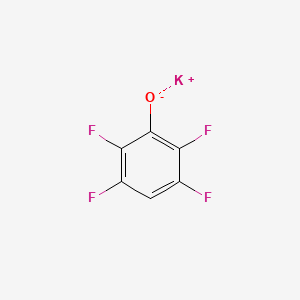

Potassium 2,3,5,6-tetrafluorophenolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2,3,5,6-tetrafluorophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O.K/c7-2-1-3(8)5(10)6(11)4(2)9;/h1,11H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDZZAZYUPHOFG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[O-])F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404858 | |

| Record name | Potassium 2,3,5,6-tetrafluorophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42289-34-9 | |

| Record name | Potassium 2,3,5,6-tetrafluorophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Potassium 2,3,5,6-tetrafluorophenolate: Synthesis, Properties, and Applications in Advanced Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of Potassium 2,3,5,6-tetrafluorophenolate, a key reagent in modern organic synthesis and drug development. The document details the synthesis of its precursor, 2,3,5,6-tetrafluorophenol, and the subsequent formation of the potassium salt. Key physicochemical properties, reactivity, and handling considerations are discussed. A significant focus is placed on its application as a powerful nucleophile in aromatic substitution reactions and its pivotal role in the formation of activated esters for bioconjugation and peptide synthesis. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug discovery, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of Fluorinated Phenoxides

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development and application of fluorinated building blocks in medicinal chemistry and materials science. Among these, fluorinated phenoxides have emerged as particularly valuable reagents. This compound, the potassium salt of 2,3,5,6-tetrafluorophenol, is a noteworthy example. The electron-withdrawing nature of the four fluorine atoms significantly increases the acidity of the parent phenol, rendering the corresponding phenoxide a stable yet highly reactive nucleophile. This unique combination of properties makes it an indispensable tool for the construction of complex molecular architectures.

This guide will delve into the essential technical aspects of this compound, providing the reader with a robust understanding of its synthesis, characteristics, and diverse applications.

Synthesis and Physicochemical Properties

The journey to utilizing this compound begins with the synthesis of its precursor, 2,3,5,6-tetrafluorophenol. Subsequently, a straightforward acid-base reaction yields the desired potassium salt.

Synthesis of 2,3,5,6-Tetrafluorophenol

Several synthetic routes to 2,3,5,6-tetrafluorophenol have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. One common and efficient method involves the reaction of 1,2,4,5-tetrafluorobenzene with an organolithium reagent, followed by reaction with a borate ester and subsequent oxidation.

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorophenol [1]

-

Step 1: Lithiation and Borylation. In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4,5-tetrafluorobenzene in an anhydrous ether solvent such as tetrahydrofuran (THF). Cool the solution to a low temperature (typically -70 to -80 °C). Slowly add a solution of an organolithium reagent, such as n-butyllithium, while maintaining the low temperature. After a period of stirring, add a trialkyl borate (e.g., tri-n-propyl borate) to the reaction mixture. Allow the reaction to proceed for several hours, gradually warming to a slightly higher temperature (e.g., -30 to -40 °C).

-

Step 2: Oxidative Workup. Quench the reaction by the addition of an aqueous acid (e.g., sulfuric acid). To the resulting mixture, carefully add an oxidizing agent such as hydrogen peroxide. The reaction is then warmed and stirred for an extended period to ensure complete conversion.

-

Step 3: Purification. After the reaction is complete, the organic phase is separated, and the aqueous phase is extracted with a suitable organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product can be purified by distillation or recrystallization to yield pure 2,3,5,6-tetrafluorophenol.

Preparation of this compound

The formation of the potassium salt is a classic acid-base reaction. The increased acidity of 2,3,5,6-tetrafluorophenol (pKa ≈ 5.5) allows for its deprotonation by a variety of potassium bases.

Experimental Protocol: Preparation of this compound

-

Step 1: Reaction Setup. In a suitable reaction vessel, dissolve 2,3,5,6-tetrafluorophenol in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Step 2: Deprotonation. To the stirred solution, add one equivalent of a potassium base. Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are commonly used. The reaction is typically exothermic and should be controlled.

-

Step 3: Isolation. The potassium salt may precipitate from the reaction mixture, or the solvent can be removed under reduced pressure to yield the solid product. The resulting this compound should be stored in a desiccator as it can be hygroscopic.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,5,6-tetrafluorophenol is presented in the table below. While specific data for the potassium salt is less commonly reported, its properties can be inferred from the parent phenol and general knowledge of ionic salts.

| Property | Value (for 2,3,5,6-Tetrafluorophenol) |

| CAS Number | 769-39-1 |

| Molecular Formula | C₆H₂F₄O |

| Molecular Weight | 166.07 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 37-39 °C |

| Boiling Point | 140 °C |

| pKa | ~5.5 |

Note: The potassium salt (CAS 42289-34-9) is expected to be a white to off-white solid with a much higher melting point and greater solubility in polar solvents compared to the parent phenol.

Spectroscopic Characterization

-

¹H NMR (of 2,3,5,6-Tetrafluorophenol): A single peak corresponding to the phenolic proton, the chemical shift of which is solvent-dependent.

-

¹³C NMR (of 2,3,5,6-Tetrafluorophenol): Characteristic signals for the fluorinated aromatic carbons, showing coupling with the fluorine atoms.

-

¹⁹F NMR (of 2,3,5,6-Tetrafluorophenol): Signals in the typical range for fluorinated aromatic compounds.

-

FTIR (of 2,3,5,6-Tetrafluorophenol): A broad O-H stretching band, along with strong C-F and aromatic C-C stretching vibrations.

For the potassium salt, the broad O-H stretch in the FTIR spectrum would be absent. The NMR spectra would show shifts in the signals of the aromatic ring due to the deprotonation of the hydroxyl group.

Applications in Organic Synthesis and Drug Development

This compound is a versatile reagent with significant applications in both academic research and industrial processes. Its utility stems from its enhanced nucleophilicity compared to the parent phenol and the advantageous properties imparted by the fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the tetrafluorophenyl ring makes it susceptible to nucleophilic attack, a reaction that is generally difficult for non-activated aromatic rings. The phenoxide is a potent nucleophile that can displace leaving groups on other electron-deficient aromatic or heteroaromatic systems.

This reactivity is particularly useful for the synthesis of complex diaryl ethers, which are common motifs in pharmaceuticals and agrochemicals.

Formation of Activated Esters for Bioconjugation

A paramount application of the 2,3,5,6-tetrafluorophenoxy moiety is in the formation of activated esters for the labeling and cross-linking of biomolecules, especially proteins and peptides. The tetrafluorophenyl (TFP) ester is an excellent leaving group, facilitating the acylation of nucleophilic residues on biomolecules, such as the epsilon-amino group of lysine.

One notable example is the use of a tetrafluorophenolate of N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC) for the conjugation of the chelator to antibodies for subsequent radiolabeling with Gallium-68.

Workflow: TFP Ester Formation and Bioconjugation

-

Step 1: Activation. A carboxylic acid is reacted with 2,3,5,6-tetrafluorophenol in the presence of a coupling agent (e.g., a carbodiimide) to form the TFP ester.

-

Step 2: Conjugation. The purified TFP ester is then reacted with the target biomolecule (e.g., a protein) in a suitable buffer. The amino groups of the protein displace the tetrafluorophenolate to form a stable amide bond.

-

Step 3: Purification. The resulting bioconjugate is purified to remove any unreacted starting materials and byproducts.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursor.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The potassium salt is hygroscopic and should be protected from moisture.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its unique electronic properties, conferred by the polyfluorinated aromatic ring, make it an excellent nucleophile for the construction of complex molecules and a precursor to highly efficient activating groups for bioconjugation. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to leverage its full potential in their synthetic endeavors, from the development of novel pharmaceuticals to the creation of advanced materials.

References

- CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol. ()

Sources

The Unseen Influence: A Technical Guide to Fluorinated Phenoxides in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry. Among the vast array of fluorinated building blocks, fluorinated phenoxides represent a class of reagents with nuanced yet profound effects on chemical reactivity and molecular properties. This guide provides an in-depth exploration of the core features of fluorinated phenoxides, moving beyond a superficial overview to dissect the causal relationships between fluorine substitution and the resulting chemical behavior. We will examine their synthesis, electronic properties, and reactivity, with a particular focus on their role as nucleophiles and as ligands in catalysis. This document is intended to serve as a practical and theoretical resource for scientists leveraging the unique attributes of fluorine to drive innovation in drug discovery and materials science.

The Fluorine Effect: A Paradigm Shift in Phenoxide Chemistry

The substitution of hydrogen with fluorine on a phenoxide ring fundamentally alters its electronic landscape. This is not merely an additive effect but a complex interplay of strong inductive electron withdrawal (-I) and a weaker, position-dependent resonance donation (+M). Understanding this dichotomy is crucial to predicting and exploiting the reactivity of fluorinated phenoxides.

The strong electronegativity of fluorine pulls electron density away from the aromatic ring through the sigma framework. This inductive effect is most pronounced at the ortho position and diminishes with distance. The consequence is a stabilization of the negative charge on the phenoxide oxygen, making the corresponding fluorophenol more acidic than phenol itself.

Impact on Acidity and Phenoxide Stability

The increased acidity of fluorophenols is a direct measure of the increased stability of the fluorinated phenoxide conjugate base. This stability is a key determinant of the phenoxide's utility as a nucleophile and its coordination properties as a ligand.

| Compound | pKa in Water |

| Phenol | 10.0 |

| 2-Fluorophenol | 8.7 |

| 3-Fluorophenol | 9.3 |

| 4-Fluorophenol | 9.9 |

| Pentafluorophenol | 5.5 |

Data compiled from various sources.

The trend in pKa values for the monofluorinated phenols reveals the dominance of the inductive effect, which is strongest at the ortho position, making 2-fluorophenol the most acidic among the monosubstituted isomers. In pentafluorophenol, the cumulative inductive effect of five fluorine atoms dramatically increases the acidity, resulting in a highly stabilized yet weakly nucleophilic phenoxide.

Synthesis and Handling of Fluorinated Phenoxides

The preparation of fluorinated phenoxides is typically a straightforward acid-base reaction. However, the choice of base and solvent, as well as the subsequent isolation and handling, are critical for ensuring the integrity and reactivity of the phenoxide.

Experimental Protocol: Synthesis of Sodium 4-Fluorophenoxide

This protocol describes the preparation of sodium 4-fluorophenoxide from 4-fluorophenol. The same general principles can be applied to other fluorinated phenols, with adjustments for stoichiometry and potential solubility differences.

Materials:

-

4-Fluorophenol

-

Sodium hydroxide (NaOH)

-

Ethanol, anhydrous

-

Diethyl ether, anhydrous

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Apparatus for filtration under inert atmosphere

Procedure:

-

Preparation of the Alkoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 eq) in anhydrous ethanol.

-

Addition of Base: To the stirred solution, add finely crushed sodium hydroxide (1.0 eq). The reaction is exothermic.

-

Reaction Completion: Stir the mixture at room temperature for 1 hour to ensure complete deprotonation. The formation of the sodium salt may result in a precipitate.

-

Isolation (Optional): If the anhydrous salt is required, the solvent can be removed under reduced pressure. The resulting solid should be washed with anhydrous diethyl ether to remove any unreacted phenol and then dried under vacuum.

-

Use in situ: For many applications, the ethanolic solution of sodium 4-fluorophenoxide can be used directly in subsequent reactions.

Self-Validation: The completeness of the reaction can be monitored by TLC by observing the disappearance of the starting 4-fluorophenol. The isolated solid can be characterized by ¹H and ¹⁹F NMR spectroscopy.

Reactivity of Fluorinated Phenoxides as Nucleophiles

Fluorinated phenoxides are versatile nucleophiles in a range of transformations, most notably in the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr) reactions. The presence of fluorine modulates their nucleophilicity and can influence reaction rates and outcomes.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of aryl ethers via an SN2 reaction between a phenoxide and an alkyl halide.[1][2]

Reaction Causality: The success of the Williamson ether synthesis hinges on the SN2 mechanism.[1][2][3] Therefore, primary alkyl halides are the preferred electrophiles to minimize competing E2 elimination reactions, which are more likely with secondary and tertiary halides, especially given that phenoxides are also basic.[1] The fluorinated phenoxide, being a weaker nucleophile than its non-fluorinated counterpart due to charge stabilization, may require slightly more forcing conditions (e.g., higher temperature or a more polar aprotic solvent like DMF or DMSO) to achieve comparable reaction rates.[4]

Experimental Workflow: Williamson Ether Synthesis

Caption: A possible role for a fluorinated phenoxide in a generic Pd-catalyzed cross-coupling cycle.

Characterization of Fluorinated Phenoxides

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated organic compounds, including phenoxides. [5] Key Features of ¹⁹F NMR:

-

High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR.

-

Wide Chemical Shift Range: The chemical shifts of ¹⁹F are highly sensitive to the electronic environment, providing detailed structural information.

-

Coupling Information: ¹⁹F-¹H and ¹⁹F-¹³C coupling constants can provide valuable information about the connectivity of the molecule.

The ¹⁹F NMR spectrum of a fluorinated phenoxide will show distinct signals for each unique fluorine environment. The chemical shifts can be influenced by the counter-ion and the solvent, reflecting the degree of ion pairing. [5]

Applications and Future Outlook

The unique properties of fluorinated phenoxides make them valuable intermediates in the synthesis of a wide range of molecules for the pharmaceutical, agrochemical, and materials industries.

-

Drug Discovery: The introduction of fluorinated aryl ether moieties can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

-

Polymer Chemistry: Fluorinated phenoxides are key monomers in the synthesis of high-performance fluorinated poly(aryl ether)s, which possess desirable properties such as thermal stability and low dielectric constants. [6]* Advanced Materials: The tunable electronic properties of fluorinated phenoxides make them attractive components for the design of functional materials with specific optical or electronic properties.

The continued development of new synthetic methods and a deeper understanding of the structure-reactivity relationships of fluorinated phenoxides will undoubtedly lead to new and innovative applications in the years to come.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

PubChem. Sodium pentafluorophenolate. National Center for Biotechnology Information. [Link]

-

Polymer Chemistry. (n.d.). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). NMR spectra of compound 1, parts (a) 19 F NMR spectrum (282 MHz, DMSO-d 6 ) showing the 19 F– 11 B coupling; (b) 11 B NMR spectrum (96 MHz, DMSO-d 6 ) showing the 11 B– 19 F coupling; (c) 13 C NMR spectrum (75 MHz, DMSO-d 6 ) showing the resonance from the carbon bearing the boron nuclei (broad). [Link]

-

Journal of Synthetic Chemistry. (2025, February 26). Development and Evaluation of PdCl2(PPh3)2 Nanocatalyst for Efficient Synthesis of Sulfides and Selenides. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

ResearchGate. (2025, August 6). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]

-

Materials Project. (n.d.). mp-463: KF (Cubic, Fm-3m, 225). [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. [Link]

-

PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

-

Unknown Source. (n.d.). 12. The Williamson Ether Synthesis. [Link]

-

MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

-

Palladium-Catalysed Coupling Chemistry. (n.d.). [Link]

-

PubMed Central. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

ChemRxiv. (2025, July 3). Understanding fluoride exchange between aryl-trifluoroborates and aryl-trialkoxy silanes: access to benchtop aryl-aryl cross couplings.[Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

-

ResearchGate. (n.d.). Crystal structure of K2−xFe4O7−x(OH)x (P3‾ 1m polytype). Ellipsoids enclose 90 % of the probability density of the atoms at 100 K. For details on the occupation of the potassium positions, see text.[Link]

-

PubMed. (2017, August 1). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). [Link]

-

ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

-

Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. [Link]

-

Substituent Shielding Parameters of Fluorine-19 NMR on Polyfluoroaromatic Compounds Dissolved in Dimethyl Sulphoxide-d6. (n.d.). [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

PubMed. (2021, January 8). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

-

PubMed Central. (n.d.). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. [Link]

-

YouTube. (2022, September 24). How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh3)2Cl2 ? | Quick guide. [Link]

-

OSTI.gov. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]

-

MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

-

Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. [Link]

-

Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

-

MDPI. (n.d.). Synthetic Routes to Arylsulfonyl Fluorides. [Link]

-

YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

-

The Royal Society of Chemistry. (n.d.). H NMR Binding Studies of([1]CF3CO2)3 with Various Anions S6 5. - B, and -. [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

ResearchGate. (n.d.). Ultrahigh potassium content in the clinopyroxene structure: An X-ray single-crystal study. [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. [Link]

-

ResearchGate. (n.d.). Reactivity and reaction pathways of cis‐[Pd(C6F5)2(THF)2] (4 a) upon.... [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. [Link]

-

Wordpress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]

-

DOI. (n.d.). Supporting Online Material for. [Link]

Sources

- 1. EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation - Google Patents [patents.google.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and History of Tetrafluorophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, synthesis, and applications of tetrafluorophenol derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the historical context, synthetic methodologies, and the significant role of these compounds in modern chemistry and pharmacology. The guide delves into the causal relationships behind experimental choices, provides detailed protocols for key synthetic transformations, and presents quantitative data in a clear, comparative format. Furthermore, it visualizes complex reaction pathways and workflows to facilitate a deeper understanding of the chemistry of tetrafluorophenol derivatives.

Introduction: The Dawn of a New Era in Organofluorine Chemistry

The introduction of fluorine into organic molecules has consistently revolutionized the fields of medicinal chemistry, materials science, and agrochemicals. The unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made organofluorine compounds indispensable tools for molecular design.[1][2] Among the vast array of fluorinated building blocks, tetrafluorophenol derivatives have emerged as particularly valuable synthons, offering a unique combination of reactivity and stability.

This guide traces the journey of tetrafluorophenol derivatives from their initial discovery to their current-day applications. We will explore the pioneering work that laid the foundation for their synthesis and delve into the evolution of synthetic methodologies, highlighting the ingenuity and scientific reasoning that have driven progress in this specialized area of chemistry. By understanding the historical context and the fundamental principles governing their synthesis and reactivity, researchers can better leverage the potential of these remarkable compounds in their own work.

The Genesis of Tetrafluorophenols: A Historical Perspective

The story of tetrafluorophenols is intrinsically linked to the broader history of organofluorine chemistry. While early encounters with fluorine compounds date back to the 16th century, the systematic study of organofluorine chemistry began to take shape in the late 19th and early 20th centuries. The inherent challenges of handling elemental fluorine and hydrofluoric acid meant that the synthesis of polyfluorinated aromatic compounds was a formidable task.

The initial synthesis of a tetrafluorophenol isomer can be traced back to the mid-20th century, a period of burgeoning interest in aromatic fluorine compounds. While a definitive first synthesis is not singular, the work of G.C. Finger and his colleagues at the Illinois State Geological Survey was pivotal. Their research in the 1940s and 50s on aromatic fluorine compounds, primarily driven by the need for new materials and the burgeoning interest in fluorinated molecules, laid the groundwork for the synthesis of a variety of polyfluorinated aromatics, including phenols.

Early synthetic routes were often arduous, relying on harsh reaction conditions and multi-step procedures. A common precursor was hexafluorobenzene, which could be subjected to nucleophilic aromatic substitution (SNAr) with hydroxide ions. However, controlling the regioselectivity of this reaction to obtain a specific tetrafluorophenol isomer was a significant challenge, often leading to mixtures of products. The development of more controlled and selective synthetic methods was a crucial turning point in making these valuable compounds readily accessible to the wider scientific community.

The Art of Synthesis: A Methodological Deep Dive

The synthesis of tetrafluorophenol derivatives is a testament to the advancements in synthetic organic chemistry. The strategic placement of four fluorine atoms on the aromatic ring significantly influences its reactivity, making the synthetic approach a critical consideration. This section details the key methodologies for the synthesis of the three main tetrafluorophenol isomers: 2,3,5,6-tetrafluorophenol, 2,3,4,5-tetrafluorophenol, and 2,3,4,6-tetrafluorophenol.

Synthesis of 2,3,5,6-Tetrafluorophenol

This highly symmetrical isomer is a versatile building block in medicinal chemistry. Two primary synthetic routes have proven effective for its preparation.

This method offers a direct and high-yielding approach. The key is the regioselective lithiation of 1,2,4,5-tetrafluorobenzene, followed by trapping with an electrophilic oxygen source and subsequent oxidation.

Causality Behind Experimental Choices:

-

Directed ortho-Metalation (DoM): The fluorine atoms on the aromatic ring are ortho,para-directing for electrophilic aromatic substitution but are meta-directing for deprotonation. However, in polyfluorinated systems, the inductive effect of the fluorine atoms acidifies the ring protons, facilitating their removal by a strong base like n-butyllithium (n-BuLi). The lithiation occurs at the position most activated by the surrounding fluorine atoms.

-

Low Temperature: The reaction is conducted at very low temperatures (-70 to -80 °C) to prevent side reactions, such as the elimination of lithium fluoride and the formation of benzyne intermediates.

-

Electrophilic Borate Intermediate: The aryllithium intermediate is reacted with a boric acid ester (e.g., trimethyl borate or tri-n-propyl borate) to form a stable boronic acid or boronate ester. This intermediate is less reactive and easier to handle than the aryllithium species.

-

Oxidative Workup: The boronic acid/ester is then oxidized with hydrogen peroxide in an acidic medium to yield the desired phenol.

Experimental Protocol: [3]

-

To a dry reaction flask under an inert atmosphere (nitrogen or argon), add 1,2,4,5-tetrafluorobenzene and an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Cool the mixture to -70 to -80 °C.

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature. Stir for 1-2 hours.

-

To the resulting aryllithium solution, add a boric acid ester (e.g., trimethyl borate) dropwise, again maintaining the low temperature. Allow the reaction to proceed for several hours, gradually warming to a slightly higher temperature (e.g., -40 °C).

-

Quench the reaction by adding an aqueous acid (e.g., HCl or H₂SO₄).

-

To the acidic mixture, add hydrogen peroxide solution and stir at a controlled temperature (e.g., 20-40 °C) for an extended period (20-30 hours).

-

After the reaction is complete, perform a standard aqueous workup, including extraction with an organic solvent, washing, drying, and solvent removal.

-

Purify the crude product by distillation or recrystallization to obtain 2,3,5,6-tetrafluorophenol.

Workflow Diagram:

This alternative route utilizes a commercially available starting material and avoids the use of pyrophoric organolithium reagents, making it potentially more amenable to large-scale synthesis.[1]

Causality Behind Experimental Choices:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the carboxyl group and the five fluorine atoms makes the aromatic ring highly susceptible to nucleophilic attack. The hydroxide ion preferentially attacks the para-position to the carboxyl group due to both electronic and steric reasons. A phase transfer catalyst is often employed to facilitate the transport of the hydroxide ion into the organic phase.

-

Decarboxylation: The resulting 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid is then decarboxylated. The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atoms facilitates the thermal removal of the carboxyl group.[4]

Experimental Protocol: [1]

-

In a reaction vessel, combine 2,3,4,5,6-pentafluorobenzoic acid, water, an inorganic base (e.g., potassium hydroxide), and a phase transfer catalyst (e.g., benzyltriethylammonium chloride).

-

Heat the mixture to reflux (90-120 °C) for several hours.

-

After cooling, acidify the reaction mixture to precipitate the 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid.

-

Isolate the intermediate by filtration.

-

Dissolve the 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid in a high-boiling solvent (e.g., N,N-dimethylformamide).

-

Heat the solution to induce decarboxylation (typically 100-200 °C).

-

After the evolution of CO₂ ceases, cool the reaction mixture and perform an extractive workup.

-

Purify the product by distillation to yield 2,3,5,6-tetrafluorophenol.

Workflow Diagram:

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Potassium 2,3,5,6-Tetrafluorophenolate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Understated Risks of a Key Synthetic Intermediate

Potassium 2,3,5,6-tetrafluorophenolate is a crucial reagent in the synthesis of a variety of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its tetrafluorinated phenyl ring offers a unique combination of electronic properties and steric bulk, making it an invaluable building block for creating novel compounds with enhanced metabolic stability and binding affinities. However, as with many highly functionalized reagents, its utility is counterbalanced by a set of potential hazards that demand a thorough understanding and rigorous adherence to safety protocols. This guide, compiled from the perspective of a senior application scientist, aims to provide a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, moving beyond mere procedural steps to explain the causality behind each recommendation.

Hazard Identification and Physicochemical Properties

Based on aggregated data for 2,3,5,6-tetrafluorophenol, the following GHS classification should be conservatively applied to its potassium salt.[1][2][3]

Table 1: GHS Classification and Physicochemical Properties

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][2][4] |

| Serious Eye Damage/Eye Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[1] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Physicochemical Property | Value (for 2,3,5,6-Tetrafluorophenol) |

| Molecular Formula | C₆HF₄KO |

| Molecular Weight | 204.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 37-39 °C (for the phenol) |

| Boiling Point | 140 °C (for the phenol) |

It is imperative to treat this compound with the same level of caution as a corrosive and irritant solid. The fine, powdered nature of this compound increases the risk of inhalation and widespread skin contact.

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to minimize exposure through robust engineering controls. For a powdered, irritant solid like this compound, this is non-negotiable.

-

Fume Hood: All handling of this compound, from weighing to its addition to a reaction vessel, must be conducted within a certified chemical fume hood.[2][5][6] This is not merely to contain odors, but to capture any airborne particulates and prevent inhalation, which can lead to respiratory irritation.[1]

-

Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) to provide adequate containment.

-

Safety Showers and Eyewash Stations: Unobstructed access to a safety shower and eyewash station within a 10-second travel distance is mandatory.[5][6] The corrosive nature of this compound necessitates immediate and copious irrigation in the event of an exposure.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of PPE should be considered a holistic system, where each component complements the others to provide comprehensive protection.

-

Hand Protection: Due to the corrosive nature of fluorinated phenols, standard thin nitrile gloves may not provide sufficient protection for prolonged contact. It is recommended to use neoprene or butyl rubber gloves.[5][7] For tasks involving incidental contact, double-gloving with thicker nitrile gloves (e.g., 8 mil) is a prudent measure.[5] Gloves should be inspected for pinholes before each use and changed immediately upon contamination.[5]

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5][6] Given the potential for splashes of both the solid and solutions, a full-face shield worn over safety goggles is strongly recommended, particularly when handling larger quantities or during transfers.[5][7]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is essential.[5] Long pants and closed-toe shoes are mandatory in any laboratory setting.[5] For procedures with a higher risk of splashing, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[5]

-

Respiratory Protection: If there is a risk of generating significant dust, or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (P100) is necessary.

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage practices is critical to preventing accidents and ensuring the long-term stability of the reagent.

Handling:

-

Weighing: Use a weigh boat or creased, smooth paper to handle the solid. Avoid scooping directly from the bottle with a metal spatula to minimize dust generation.

-

Transfers: When transferring the solid to a reaction flask, do so slowly and carefully to prevent creating a dust cloud.

-

Incompatible Materials: Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides.

-

Ignition Sources: Avoid heat, flames, and other sources of ignition.[2][4][7]

Storage:

-

Container: Keep the container tightly closed to prevent absorption of moisture.[2][4]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials and direct sunlight.[4][6][7] The storage area should be designated for corrosive solids.[4]

Emergency Procedures: A Plan for the Unexpected

A well-rehearsed emergency plan is the cornerstone of a safe laboratory environment.

Table 2: Emergency Response Protocols

| Exposure Scenario | Immediate Action | Follow-up |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7][8] If available, after initial water flushing, apply polyethylene glycol (PEG) 300 or 400 to the affected area.[5][7][8] | Seek immediate medical attention.[5][7] Discard contaminated clothing and shoes.[7] |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[6][7][8] | Seek immediate medical attention.[5][7] |

| Inhalation | Move the individual to fresh air.[5][6][7] | If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7] |

| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2] | Seek immediate medical attention.[6][7] |

Spill Cleanup:

-

Small Spills: For minor spills, alert others in the area. Wearing appropriate PPE, cover the spill with a compatible absorbent material (e.g., vermiculite, sand).[5] Carefully sweep the material into a sealed, labeled container for hazardous waste disposal.[5]

-

Large Spills: Evacuate the immediate area and notify your institution's environmental health and safety department.

Caption: Decision workflow for spill response.

Reactivity and Disposal

Reactivity:

-

Thermal Stability: While generally stable under standard conditions, fluorinated aromatic compounds can decompose at high temperatures to release hazardous substances, including hydrogen fluoride.

-

Hydrolysis: As a salt of a weak acid, it may react with strong acids to liberate 2,3,5,6-tetrafluorophenol.

Disposal:

-

Waste Classification: this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[7]

-

Procedure: Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Conclusion: A Culture of Safety

This compound is a potent tool in the arsenal of the modern synthetic chemist. However, its safe and effective use hinges on a deep-seated culture of safety that prioritizes risk assessment, the consistent use of engineering controls and PPE, and a thorough understanding of emergency procedures. By internalizing the principles outlined in this guide, researchers can confidently and safely harness the synthetic potential of this valuable reagent.

References

-

Phenol | Office of Environmental Health and Safety . Princeton University. [Link]

-

Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]

-

Grandjean, P., & Clapp, R. (2015). Perfluorinated alkyl substances: emerging insights into health risks . Reviews on environmental health, 30(4), 271–277. [Link]

-

Appendix P - Phenol First Aid Guide and PPE . University of California, Santa Barbara, Environmental Health and Safety. [Link]

-

Phenol - EH&S . University of California, Berkeley. [Link]

-

2,3,5,6-Tetrafluorophenol . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. ehs.berkeley.edu [ehs.berkeley.edu]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 2,3,5,6-Tetrafluorophenyl Ethers

Introduction: The Strategic Importance of Fluorinated Aryl Ethers

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. Polyfluorinated aryl ethers, in particular, are key structural motifs that can enhance metabolic stability, binding affinity, and lipophilicity. The Williamson ether synthesis, a classic and robust method for forming the ether linkage, provides a direct route to these valuable compounds. This document provides a detailed guide for the synthesis of 2,3,5,6-tetrafluorophenyl ethers using potassium 2,3,5,6-tetrafluorophenolate, a nucleophile activated by the strong electron-withdrawing nature of the fluorine substituents on the aromatic ring.

Mechanistic Insights: A Tale of Two Nucleophilicities

The Williamson ether synthesis is a cornerstone of organic chemistry, typically proceeding via an SN2 mechanism where an alkoxide or phenoxide nucleophilically attacks an alkyl halide.[1][2] However, the reaction's success is contingent on several factors, including the nature of the nucleophile, the electrophile, the base, and the solvent.

The Enhanced Acidity of 2,3,5,6-Tetrafluorophenol

The presence of four electron-withdrawing fluorine atoms on the phenyl ring significantly increases the acidity of the hydroxyl proton in 2,3,5,6-tetrafluorophenol compared to phenol. The predicted pKa of 2,3,5,6-tetrafluorophenol is approximately 5.46, a considerable decrease from the pKa of phenol (around 10).[1] This enhanced acidity is a critical factor in the choice of base for the deprotonation step. While strong bases like sodium hydride (NaH) are often used for less acidic alcohols, a milder base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the highly acidic 2,3,5,6-tetrafluorophenol, forming the this compound in situ.[3][4] The use of a weaker base offers a significant practical advantage, as it is less hazardous and easier to handle than pyrophoric reagents like NaH.

The SN2 Pathway: Choosing the Right Partners

The subsequent step is the nucleophilic attack of the generated tetrafluorophenolate on an alkyl halide. For the Williamson ether synthesis to be efficient, this step must proceed via an SN2 pathway.[2] This imposes a crucial constraint on the choice of the alkylating agent: primary alkyl halides are ideal electrophiles.[1] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination.[1]

Figure 1: Sₙ2 Mechanism of the Williamson Ether Synthesis.

Experimental Protocols

The following protocols provide a generalized yet detailed framework for the synthesis of 2,3,5,6-tetrafluorophenyl ethers. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 2,3,5,6-Tetrafluoroanisole

This protocol details the methylation of 2,3,5,6-tetrafluorophenol using methyl iodide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,3,5,6-Tetrafluorophenol | 166.07 | 1.66 g | 10.0 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.07 g | 15.0 |

| Methyl Iodide (CH₃I) | 141.94 | 0.75 mL (1.71 g) | 12.0 |

| N,N-Dimethylformamide (DMF), anhydrous | - | 20 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,5,6-tetrafluorophenol (1.66 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

-

Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium tetrafluorophenolate.

-

Slowly add methyl iodide (0.75 mL, 12.0 mmol) to the stirring suspension via syringe.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 20 mL) to remove any unreacted phenol, followed by a brine wash (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation to afford 2,3,5,6-tetrafluoroanisole as a colorless liquid.

Expected Results and Characterization:

-

Yield: 75-85%

-

Physical Appearance: Colorless liquid.

-

Mass Spectrometry (EI): The mass spectrum of 2,3,5,6-tetrafluoroanisole will show a molecular ion peak (M⁺) at m/z = 180.[1]

-

¹H NMR (CDCl₃): A singlet for the methoxy protons (O-CH₃) will be observed.

-

¹³C NMR (CDCl₃): Signals corresponding to the methoxy carbon and the four distinct aromatic carbons will be present.

-

¹⁹F NMR (CDCl₃): The spectrum will show two multiplets corresponding to the two sets of magnetically non-equivalent fluorine atoms.

Figure 2: General Experimental Workflow.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Incomplete deprotonation of the phenol. | Ensure anhydrous conditions. Although K₂CO₃ is less sensitive to moisture than NaH, using a freshly opened or dried bottle is recommended. Consider a slightly higher reaction temperature or longer reaction time. |

| Low reactivity of the alkyl halide. | If using an alkyl bromide, consider adding a catalytic amount of potassium iodide (KI) to the reaction mixture to generate the more reactive alkyl iodide in situ. | |

| Formation of Byproducts | Elimination reaction with secondary alkyl halides. | Use a primary alkyl halide whenever possible. If a secondary halide is necessary, lower the reaction temperature and use a less sterically hindered base. |

| Incomplete reaction. | Increase the reaction time or temperature. Ensure efficient stirring. |

Conclusion

The Williamson ether synthesis using this compound is a highly effective method for the preparation of polyfluorinated aryl ethers. The enhanced acidity of the starting phenol allows for the use of milder and safer bases like potassium carbonate, making this a practical and scalable reaction for both academic and industrial laboratories. By understanding the mechanistic principles and carefully selecting the reaction partners and conditions, researchers can efficiently synthesize a wide range of valuable fluorinated compounds for various applications in drug development and materials science.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

National Institute of Standards and Technology. (n.d.). 2,3,5,6-Tetrafluoroanisole. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (2025). Williamson Ether Synthesis of Phenolic Compounds. Technical Support Center.

- Massah, A. R., Mosharafian, M., Momeni, A. R., Aliyan, H., Naghash, H. J., & Adibnejad, M. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.

- Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882.

- Edubirdie. (n.d.). Williamson Ether Synthesis.

- Schaefer, T., Laatikainen, R., Wildman, T. A., Peeling, J., Penner, G. H., Baleja, J., & Marat, K. (1984). Long-range 13C,'H and 13C,19F coupling constants as indicators of the conformational properties of 4-fluoroanisole, 2,3,5,6-tetrafluoroanisole, and pentafluoroanisole. Canadian Journal of Chemistry, 62(8), 1592-1599.

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoroanisole. Retrieved from [Link]

-

Wang, Y., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyridin-5(6H)-one. Tetrahedron Letters, 56(43), 5897-5900.

-

BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. Retrieved from [Link]

- LibreTexts Chemistry. (2024, September 30). 18.2: Preparing Ethers.

- Studymode. (n.d.). Williamson Ether Synthesis of Phenacetin.

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-.

- Paukstelis, P. J. (2016). Introducing Aliphatic Substitution with a Discovery Experiment Using Competing Electrophiles.

-

Cheméo. (n.d.). Chemical Properties of 2,3,5,6-Tetrafluoroanisole (CAS 2324-98-3). Retrieved from [Link]

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- University of Delaware. (n.d.). 19Flourine NMR.

- Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine.

- Google Patents. (n.d.). CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol.

- Google Patents. (n.d.). CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol.

- ResearchGate. (2025, August 6).

- ResearchGate. (2025, August 5). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide.

- YouTube. (2022, October 4). Reactions of Phenol, Williamson Ether Synthesis | Alcohol Phenol | Lect 6 | 03-10-2022.

- Semantic Scholar. (2022, November 17).

- MDPI. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.

- DTIC. (2023, March 1). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde.

- National Institutes of Health. (n.d.). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.

Sources

- 1. 2,3,5,6-Tetrafluoroanisole [webbook.nist.gov]

- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents [patents.google.com]

- 6. 2,3,5,6-Tetrafluoroanisole | C7H4F4O | CID 75351 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of Potassium 2,3,5,6-tetrafluorophenolate in the Synthesis of High-Performance Fluorinated Poly(aryl ether)s

Introduction: The Strategic Advantage of Fluorinated Phenoxides in Polymer Chemistry

In the pursuit of advanced polymeric materials, the strategic incorporation of fluorine atoms into the polymer backbone offers a transformative approach to enhancing material properties. Fluorinated polymers are renowned for their exceptional thermal stability, chemical inertness, low dielectric constants, and unique surface properties. Potassium 2,3,5,6-tetrafluorophenolate stands out as a highly valuable monomer in this context. Its pre-formed salt nature obviates the need for an in-situ deprotonation step, potentially offering better stoichiometric control and reproducibility in polymerization reactions. The tetrafluorinated aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr), making it an excellent building block for the synthesis of poly(aryl ether)s and related high-performance polymers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer synthesis, detailing the underlying principles, experimental protocols, and characterization of the resulting polymers.

Core Principle: Nucleophilic Aromatic Substitution (SNAr) Polymerization

The synthesis of fluorinated poly(aryl ether)s using this compound is primarily achieved through a step-growth polymerization mechanism known as nucleophilic aromatic substitution (SNAr). The electron-withdrawing fluorine atoms on the aromatic ring of the tetrafluorophenolate anion create a significant electron deficiency on the ring carbons, making them susceptible to attack by nucleophiles.

The key mechanistic steps are:

-

Nucleophilic Attack: The phenoxide oxygen of a comonomer (typically a bisphenol activated by an electron-withdrawing group) attacks the carbon atom of an activated aryl fluoride (in this case, another monomer with a leaving group, often a fluorine or chlorine atom). This forms a transient, negatively charged intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The Meisenheimer complex stabilizes by expelling a leaving group, typically a fluoride or chloride ion, from the aromatic ring. This regenerates the aromaticity of the ring and forms an ether linkage.

-

Chain Propagation: This process is repeated, with the growing polymer chain acting as the nucleophile, leading to the formation of a high molecular weight poly(aryl ether).

The high reactivity of polyfluoroaromatic compounds in SNAr reactions allows for polymerization to proceed under relatively mild conditions compared to their non-fluorinated analogues.[1]

Experimental Protocols

This section outlines a detailed protocol for the synthesis of a fluorinated poly(aryl ether) using this compound and a common bisphenol monomer, such as Bisphenol A.

Protocol 1: Synthesis of a Fluorinated Poly(aryl ether) via SNAr Polymerization

Materials:

-

This compound (≥98%)

-

Bisphenol A (polymer grade, ≥99%)

-

Anhydrous N,N-Dimethylacetamide (DMAc) or other suitable aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), sulfolane)

-

Toluene (anhydrous)

-

Methanol

-

Deionized water

-

Nitrogen or Argon gas (high purity)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap with a condenser.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware.

-

Filtration apparatus.

-

Vacuum oven.

Procedure:

-

Reactor Setup: Assemble the reaction flask with the mechanical stirrer, Dean-Stark trap, condenser, and nitrogen/argon inlet. Ensure all glassware is thoroughly dried before use.

-

Reagent Charging: Under a positive pressure of inert gas, charge the flask with equimolar amounts of this compound and Bisphenol A.

-

Solvent Addition: Add anhydrous DMAc to the flask to achieve a solids concentration of 20-30% (w/v). Add toluene as an azeotropic agent (typically 10-20% of the DMAc volume).

-

Azeotropic Dehydration: Heat the reaction mixture to a gentle reflux (around 140-150 °C). The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process until no more water is collected, ensuring an anhydrous reaction environment.

-

Polymerization: After removing the toluene via the Dean-Stark trap, gradually increase the reaction temperature to 160-180 °C. The viscosity of the solution will increase as the polymerization proceeds. Monitor the reaction progress by observing the viscosity. The reaction is typically continued for 4-8 hours.

-

Polymer Precipitation and Purification:

-

Cool the viscous polymer solution to room temperature.

-

Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture (e.g., 80/20 v/v) to precipitate the polymer.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.

-

-

Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Workflow for Polymer Synthesis

Sources

Application Notes & Protocols: Potassium 2,3,5,6-Tetrafluorophenolate in Palladium-Catalyzed Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction & Strategic Significance

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity (logP), pKa, and binding affinity to target proteins.[1][2][3] Consequently, polyfluorinated aromatic moieties are prevalent in a wide array of pharmaceuticals and agrochemicals.[2]

Polyfluoroaryl ethers, in particular, represent a critical structural motif. The synthesis of these compounds via cross-coupling reactions provides a powerful and convergent route. Potassium 2,3,5,6-tetrafluorophenolate emerges as a highly valuable reagent in this context. As a stable, crystalline solid, it serves as a robust and easily handled nucleophile for introducing the 2,3,5,6-tetrafluorophenoxy group onto various aromatic and heteroaromatic scaffolds. This guide provides an in-depth exploration of its application in palladium-catalyzed C-O cross-coupling reactions, offering mechanistic insights and field-proven protocols for researchers in drug discovery and process development.

Reagent Profile and Preparation

This compound is the potassium salt of 2,3,5,6-tetrafluorophenol. The parent phenol can be synthesized from 2,3,4,5,6-pentafluorobenzoic acid through a process of hydroxylation and subsequent decarboxylation.[4] The potassium salt is then readily prepared by deprotonation.

| Property | Value |

| Chemical Formula | C₆HF₄KO |

| Molecular Weight | 204.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in ethers and toluene. |

| Handling | Hygroscopic; store under an inert atmosphere. |

Protocol 1: Synthesis of this compound

This protocol describes the straightforward preparation of the potassium salt from its corresponding phenol.

Materials:

-

2,3,5,6-Tetrafluorophenol

-

Potassium hydride (KH), 30% dispersion in mineral oil, or Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Anhydrous Hexanes

-

Schlenk flask and standard inert atmosphere glassware

Step-by-Step Procedure:

-

Inert Atmosphere: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: To the flask, add 2,3,5,6-tetrafluorophenol (1.0 equiv).

-

Solvent Addition: Add anhydrous THF (or diethyl ether) to dissolve the phenol (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add potassium tert-butoxide (1.05 equiv) portion-wise. If using KH, wash the dispersion with anhydrous hexanes to remove mineral oil before adding it slowly to the phenol solution (Caution: H₂ gas evolution).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a precipitate is typically observed.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid is the this compound. For many applications, it can be used directly. For higher purity, it can be triturated with cold, anhydrous diethyl ether or hexanes, filtered under inert atmosphere, and dried in vacuo.

Caption: Workflow for the synthesis of the title reagent.

Palladium-Catalyzed C-O Cross-Coupling: Mechanism and Strategy

The formation of aryl ethers from aryl halides and phenols, often referred to as Buchwald-Hartwig etherification, is a cornerstone of modern synthetic chemistry.[5] The reaction is enabled by a palladium catalyst in the presence of a suitable ligand and base.

Mechanistic Overview

The catalytic cycle is generally understood to proceed through three key stages:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Ligand Exchange/Salt Metathesis: The phenoxide anion displaces the halide on the palladium center. The presence of a base is crucial for deprotonating the phenol if the free phenol is used. With the pre-formed potassium salt, this step is driven by salt metathesis (KX formation).

-

Reductive Elimination: The C-O bond is formed as the aryl and phenoxy groups reductively eliminate from the Pd(II) center, regenerating the active Pd(0) catalyst and releasing the diaryl ether product. This step can be challenging and is greatly facilitated by bulky, electron-rich ligands.[6][7]

Caption: Simplified catalytic cycle for Pd-catalyzed C-O coupling.

Rationale for Experimental Choices

-

Catalyst System (Precatalyst + Ligand): Palladium(II) precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) are common, as they are reduced in situ to the active Pd(0) species. More advanced, commercially available precatalysts like tBuBrettPhos Pd G3 incorporate the ligand and offer superior air-stability and activity.[6] The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, tBuXPhos) are essential as they accelerate both the oxidative addition and the typically difficult C-O reductive elimination.[6][8]

-

Base: Even when using a pre-formed potassium salt, an additional base is often beneficial. A moderately strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is typically employed.[6][7] Its role is to ensure the reaction medium is sufficiently basic to prevent catalyst deactivation and facilitate the ligand exchange step by scavenging any generated protic species.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or t-amyl alcohol are standard choices, as they are compatible with the organometallic intermediates and can be heated to the required temperatures (typically 80-120 °C).

Application Protocol: Synthesis of Polyfluorinated Diaryl Ethers

This protocol provides a general and robust method for the palladium-catalyzed C-O cross-coupling of various (hetero)aryl halides with this compound.

Materials and Equipment:

-

(Hetero)aryl bromide or chloride (1.0 equiv)

-

This compound (1.2–1.5 equiv)

-

Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1–3 mol%)

-

Cesium Carbonate (Cs₂CO₃), dried (1.5–2.0 equiv)

-

Anhydrous Toluene (or Dioxane)

-

Reaction vial with screw cap and PTFE septum

-

Magnetic stir plate with heating

-

Standard laboratory glassware for workup and purification

-

Inert atmosphere glovebox or Schlenk line

Step-by-Step Experimental Procedure

-

Reaction Setup (Glovebox): Inside a nitrogen-filled glovebox, weigh the (hetero)aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol, 1.2 equiv), palladium precatalyst (0.01 mmol, 2 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv) into a dry reaction vial containing a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene (2.5 mL, 0.2 M) to the vial.

-

Sealing and Heating: Seal the vial tightly with the screw cap. Remove the vial from the glovebox and place it on a pre-heated stir plate set to 100-110 °C.

-

Reaction Monitoring: Stir the reaction vigorously for 4-24 hours. The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC or GC-MS after a mini-workup (dilute with ethyl acetate, filter through a small plug of silica).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL).

-

Filtration: Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate (2 x 5 mL) to ensure all product is collected.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure polyfluorinated diaryl ether.

Representative Substrate Scope & Conditions

The following table illustrates the expected applicability of the protocol with various aryl halides. Yields are representative based on analogous C-O coupling literature.[6][7]

| Entry | Aryl Halide (Ar-X) | Pd Precatalyst (mol%) | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-Bromoanisole | 2 | 110 | 12 | >90 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2 | 100 | 6 | >95 |

| 3 | 2-Bromopyridine | 3 | 110 | 18 | 75-85 |

| 4 | 4-Chlorotoluene | 3 | 110 | 24 | 80-90 |

| 5 | 1-Bromo-3,5-dimethylbenzene | 2 | 110 | 16 | >90 |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficient temperature.3. Poor quality reagents/solvent (wet).4. Sterically hindered substrate. | 1. Use a fresh batch of precatalyst; ensure inert atmosphere is maintained.2. Increase temperature to 120 °C.3. Use freshly dried base and freshly distilled/anhydrous solvent.4. Increase catalyst loading (up to 5 mol%); switch to a more active ligand system (e.g., consult Buchwald ligand selection guides). |

| Formation of Byproducts (e.g., Hydrodehalogenation) | 1. Presence of water in the reaction.2. Reaction temperature too high or time too long. | 1. Rigorously dry all reagents and solvents.2. Monitor the reaction closely and stop it once the starting material is consumed. Reduce temperature if necessary. |

| Formation of Homocoupled Biaryl (Ar-Ar) | Catalyst system promoting side reactions. | This is less common in C-O coupling but can occur. Consider screening different ligands or palladium sources. |

| Difficulty in Purification | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography (e.g., use a low-polarity solvent system like Toluene/Hexanes). |

References

-

Molander, G. A., & Canturk, B. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 11(11), 2389–2392. [Link]

-

Cross-(−CO)upling - Synthesis Spotlight. (n.d.). Retrieved January 27, 2026, from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

- CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents. (n.d.).

-

Roy, A., & Organ, M. G. (2015). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 80(10), 5126–5136. [Link]

-

Meng, G., & Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 55(40), 12271–12275. [Link]

-

Huber, A. J., & Boydston, A. J. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). Nature Communications, 8(1), 1468. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Ball, M. R., Bume, D. D., Wilson, Z. J., & Scott, P. J. H. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6439–6443. [Link]

-

Molander, G. A., Beaumard, F., & Niethamer, T. K. (2011). Cross-coupling of mesylated phenol derivatives with potassium cyclopropyltrifluoroborate. The Journal of Organic Chemistry, 76(19), 8141–8146. [Link]

-

Wang, X., Schmalzbauer, M., & Weix, D. J. (2020). Pd/Ni Co‐catalyzed Selective Cross‐Coupling of Aryl Bromides and Aryl Fluorosulfonates at Room Temperature. Angewandte Chemie International Edition, 59(32), 13358-13363. [Link]

-

Zheng, G. (2007). The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. Synlett, 2007(12), 1937-1941. [Link]

-

Talukdar, S., & Borah, J. C. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(2), 226-233. [Link]

-

Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Application of Fluorine in Drug Design. Pharmaceuticals, 9(4), 55. [Link]

-

Luo, Y., & Zhang, J. (2010). Pd-catalyzed decarboxylative cross coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates. Organic Letters, 12(5), 1000–1003. [Link]

-

Sandrock, D. L., Jean-Gérard, L., Chen, C., & Dreher, S. D. (2010). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 75(1), 223–233. [Link]

-

House, K. M., & Murphy, J. M. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(11), 4381. [Link]

-

Ghanei-Motlagh, M., & Ghanei-Motlagh, S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19105-19124. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Potassium 2,3,5,6-tetrafluorophenolate as a Nucleophilic Building Block in Fluorinated Agrochemical Synthesis

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into active ingredients is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and overall efficacy.[1][2] Potassium 2,3,5,6-tetrafluorophenolate has emerged as a critical fluorinated building block for this purpose. Its highly activated aromatic ring and nucleophilic character make it an ideal reagent for constructing the tetrafluorophenoxy moiety found in advanced pesticides. This document provides a detailed guide for researchers and synthetic chemists on the properties, preparation, and application of this compound in the synthesis of fluorinated agrochemical precursors, focusing on the underlying chemical principles and best practices.

The Role of Fluorine in Modern Agrochemicals

The prevalence of organofluorine compounds in the agrochemical industry has grown significantly, with a substantial percentage of recently launched products containing fluorine.[1][3] This trend is driven by the unique physicochemical properties that fluorine atoms confer upon a molecule:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (approx. 485 kJ mol⁻¹), making it resistant to cleavage by metabolic enzymes in plants, insects, or soil microbes.[1] This enhances the bioavailability and persistence of the active ingredient.

-

Increased Lipophilicity: Fluorination, particularly with groups like trifluoromethyl (-CF₃), can increase a molecule's lipophilicity, which can improve its ability to penetrate biological membranes.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of a molecule, leading to more potent interactions with target enzymes or receptors through hydrogen bonding and dipole interactions.[3]

-